Neomajucin
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Overview
Description
Neomajucin is a majucin-type sesquiterpene that has potent neurotrophic activity . It is considered a promising candidate for the treatment of various neurodegenerative diseases .
Synthesis Analysis
The synthesis of Neomajucin involves complex processes. For instance, Jiadifenolide can be obtained from Neomajucin by DMP oxidation . Also, structural modifications were conducted on the hydroxyl groups at C-3 and C-6 positions of two majucin-type compounds Neomajucin .Molecular Structure Analysis
The molecular structure of Neomajucin is complex. It is derived from the metabolic products of Streptomyces fradiae . The dimeric compounds could be derived from herbertenediol, a cometabolite in the plant, by phenolic oxidation .Chemical Reactions Analysis
The chemical reactions involving Neomajucin are intricate. The biosynthesis of a certain compound could be initiated by oxidation of the hydroxyl group at the C-10 position of Neomajucin .Scientific Research Applications
Isolation and Structural Analysis
Neomajucin, a sesquiterpene lactone, was identified in the pericarps of the Chinese Illicium majus, a toxic plant. Its structure was determined through X-ray crystallographic analysis, and it showed picrotoxin-like toxicity, although significantly less potent than anisatin, another compound from Japanese star anise (Kouno et al., 1989).
Relationship with Other Compounds
Neomajucin has been connected to other sesquiterpenes, such as angustisepalin from Illicium angustisepalum. Angustisepalin is essentially the 10-benzoyl ester of neomajucin, highlighting the structural similarities and potential for varied applications within this class of compounds (Sy & Brown, 1998).
Potential Therapeutic Applications
Neomajucin's structure and characteristics may have implications for its use in therapeutic applications, though direct studies focusing on this aspect are limited. The broader research on sesquiterpene lactones and related compounds in various medical contexts, such as neoadjuvant therapy in cancers like melanoma and breast cancer, may provide indirect insights into potential applications of neomajucin (Amaria et al., 2019), (Kaufmann et al., 2012).
Mechanism of Action
Future Directions
properties
CAS RN |
114687-98-8 |
---|---|
Product Name |
Neomajucin |
Molecular Formula |
C44H32N2 |
Molecular Weight |
312.31 g/mol |
IUPAC Name |
(2R,5R,6S,10R,11S,14R)-5,10,14-trihydroxy-2,6-dimethyl-8,12-dioxatetracyclo[9.3.1.01,5.06,10]pentadecane-9,13-dione |
InChI |
InChI=1S/C15H20O7/c1-7-3-4-14(19)12(2)6-21-11(18)15(12,20)8-5-13(7,14)9(16)10(17)22-8/h7-9,16,19-20H,3-6H2,1-2H3/t7-,8+,9+,12+,13?,14+,15-/m1/s1 |
InChI Key |
BKIWFOHCRIPCJO-OBTFVUSVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(C13C[C@@H]([C@@]4([C@]2(COC4=O)C)O)OC(=O)[C@@H]3O)O |
SMILES |
CC1CCC2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O |
Canonical SMILES |
CC1CCC2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O |
synonyms |
Neomajucin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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